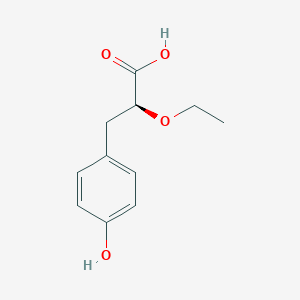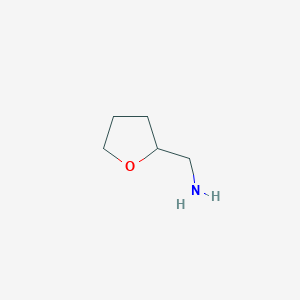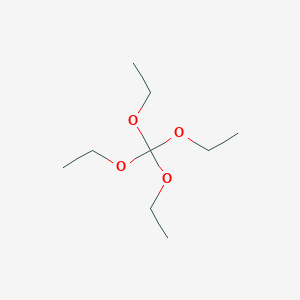
Trimethyl arsenate
Übersicht
Beschreibung
Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylflavonoid phytoestrogen. It is a naturally occurring compound found in the roots of Sophora flavescens, a plant widely distributed in Asia. This compound is known for its strong estrogenic activity and has been studied for its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Sophoraflavanone B has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and as a reagent in organic synthesis.
Biology: It is studied for its effects on cell signaling pathways and gene expression.
Medicine: It has potential therapeutic applications in hormone replacement therapy, cancer treatment, and as an antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Zukünftige Richtungen
Arsenic contamination is a serious environmental problem. Many aspects of arsenic environmental chemistry including contamination of the environment, quantification, mobility, removal, and health hazards are still unclear . Future research could focus on these aspects and the role of organoarsenic compounds like Trimethyl arsenate in these processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sophoraflavanon B kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Prenylierung von Naringenin. Die Reaktion erfordert typischerweise einen Prenyl-Donor, wie z. B. Prenylbromid, und eine Base, wie z. B. Kaliumcarbonat, in einem organischen Lösungsmittel wie Aceton. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um Sophoraflavanon B zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Sophoraflavanon B beinhaltet häufig die Extraktion aus natürlichen Quellen, wie z. B. den Wurzeln von Sophora flavescens. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion mit Methanol oder Ethanol. Der Extrakt wird dann mit chromatografischen Verfahren gereinigt, um Sophoraflavanon B zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
Sophoraflavanon B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Prenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Thiole und Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinone, Dihydroderivate und substituierte Flavonoide .
Wissenschaftliche Forschungsanwendungen
Sophoraflavanon B hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Vorläufer zur Synthese anderer Flavonoide und als Reagenz in der organischen Synthese verwendet.
Biologie: Es wird auf seine Auswirkungen auf Zellsignalwege und Genexpression untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen in der Hormonersatztherapie, Krebsbehandlung und als antimikrobielles Mittel.
Industrie: Es wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet.
Wirkmechanismus
Sophoraflavanon B übt seine Wirkungen hauptsächlich durch seine östrogene Aktivität aus. Es bindet an Östrogenrezeptoren ERα und ERβ und wirkt als vollständiger Agonist von ERα. Diese Bindung aktiviert die Östrogenrezeptor-Signalwege, was zu verschiedenen biologischen Wirkungen führt, wie z. B. Zellproliferation und Genexpression. Darüber hinaus wurde gezeigt, dass es Enzyme wie Aromatase hemmt, die an der Östrogensynthese beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
Sophoraflavanone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the prenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted flavonoids .
Wirkmechanismus
Sophoraflavanone B exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors ERα and ERβ, acting as a full agonist of ERα. This binding activates the estrogen receptor signaling pathways, leading to various biological effects, such as cell proliferation and gene expression. Additionally, it has been shown to inhibit enzymes like aromatase, which is involved in estrogen biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Prenylnaringenin: Ein weiterer Name für Sophoraflavanon B, bekannt für seine starke östrogene Aktivität.
Sophoraflavanon G: Eine verwandte Verbindung mit ähnlichen östrogenen Eigenschaften.
Kurarinon: Ein weiteres prenyliertes Flavonoid mit östrogener Aktivität.
Einzigartigkeit
Sophoraflavanon B ist aufgrund seiner starken östrogenen Aktivität, die höher ist als bei vielen anderen Phytoöstrogenen, einzigartig. Seine Fähigkeit, als vollständiger Agonist von ERα zu wirken, macht es besonders interessant für die Hormonersatztherapie und die Krebsforschung .
Eigenschaften
IUPAC Name |
trimethyl arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOAVUNOSJBFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[As](=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401047780 | |
| Record name | Trimethyl arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13006-30-9 | |
| Record name | Trimethyl arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


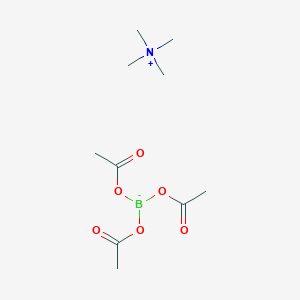

![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
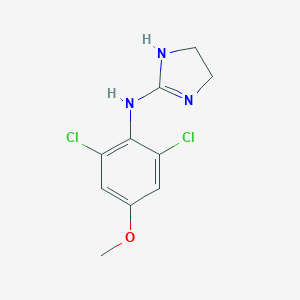
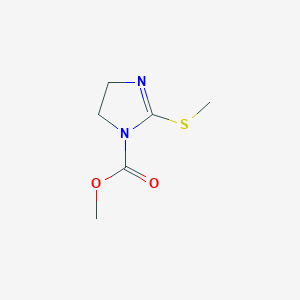
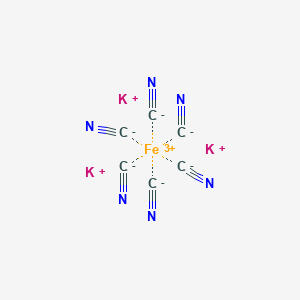



![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

